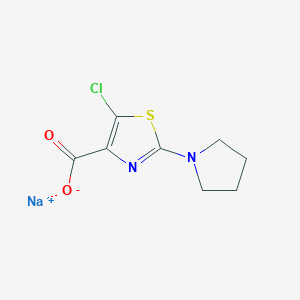

Sodium;5-Chlor-2-pyrrolidin-1-yl-1,3-thiazol-4-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties:

Research has indicated that sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity:

The compound has also been evaluated for its antioxidant properties. In comparative assays, it showed significant reducing power, suggesting its potential use in formulations aimed at combating oxidative stress-related diseases .

Pharmaceutical Applications

Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate's unique structure allows it to interact with biological targets effectively. It has been investigated for:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Uses

The compound's efficacy as a pesticide is also under investigation. Its ability to disrupt cellular processes in pests could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, indicating its potential as a therapeutic agent .

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its utility in formulations designed to mitigate oxidative damage in biological systems .

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, which is present in en300-7456659, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in en300-7456659, can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various bioactive properties, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.

Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the thiazole ring or the carboxylate group, potentially leading to the formation of thiazolidines or alcohols, respectively.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Thiazolidines or alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

5-chloro-2-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a methyl group instead of the pyrrolidine ring.

2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate:

5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxamide: Contains an amide group instead of the carboxylate group, altering its chemical properties.

Uniqueness: The presence of both the pyrrolidine ring and the chlorine atom in Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate imparts unique chemical and biological properties, making it distinct from other thiazole derivatives. These features contribute to its versatility and potential in various scientific and industrial applications.

Biologische Aktivität

Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole class, characterized by its unique structural features that include a thiazole ring and a pyrrolidine moiety. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is C8H9ClN2NaO2S. The presence of the chlorine atom on the thiazole ring enhances its reactivity and biological profile. The compound can be synthesized through various methods, including the Hantzsch thiazole synthesis, which allows for the introduction of the pyrrolidine and carboxylate groups under specific reaction conditions.

Antimicrobial Activity

Research indicates that Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. For instance, derivatives of this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in several studies .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate activity |

| Corynebacterium diphtheriae | 128 | Limited effectiveness |

Anticancer Potential

Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate has also been evaluated for its anticancer properties. In vitro studies utilizing cell lines such as A549 (human lung adenocarcinoma) have shown that this compound can significantly reduce cell viability, indicating potential as an anticancer agent. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .

The biological activity of Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells and cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound potentially affects various signaling pathways related to inflammation and tumor progression .

Study 1: Antimicrobial Evaluation

A study conducted on various thiazole derivatives, including Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate, revealed significant antibacterial activity against resistant strains of bacteria. The study highlighted the importance of chlorine substitution in enhancing antimicrobial efficacy .

Study 2: Anticancer Activity

In another research effort focusing on A549 cells, treatment with Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate resulted in a substantial decrease in cell viability (up to 67% at certain concentrations), suggesting a strong potential for further development as an anticancer therapeutic agent .

Eigenschaften

IUPAC Name |

sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S.Na/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11;/h1-4H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNJSKOAZNWBFN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(S2)Cl)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN2NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.